7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1781023-09-3
VCID: VC7479342
InChI: InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(10(18)19)3-7(5-1-2-5)17(9)16-8/h3-5H,1-2H2,(H,18,19)
SMILES: C1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O
Molecular Formula: C11H8F3N3O2
Molecular Weight: 271.199

7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

CAS No.: 1781023-09-3

Cat. No.: VC7479342

Molecular Formula: C11H8F3N3O2

Molecular Weight: 271.199

* For research use only. Not for human or veterinary use.

7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid - 1781023-09-3

Specification

CAS No. 1781023-09-3
Molecular Formula C11H8F3N3O2
Molecular Weight 271.199
IUPAC Name 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C11H8F3N3O2/c12-11(13,14)8-4-9-15-6(10(18)19)3-7(5-1-2-5)17(9)16-8/h3-5H,1-2H2,(H,18,19)
Standard InChI Key DGJFUPSJJBZGHX-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The structural framework of 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid consists of a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, and 7. The trifluoromethyl (-CF3_3) group at position 2 contributes to electron-withdrawing effects, while the cyclopropyl ring at position 7 introduces steric constraints that influence molecular interactions. The carboxylic acid moiety at position 5 enhances solubility in polar solvents and facilitates salt formation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H8F3N3O2\text{C}_{11}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}_{2}
Molecular Weight271.199 g/mol
IUPAC Name7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
SMILESC1CC1C2=CC(=NC3=CC(=NN23)C(F)(F)F)C(=O)O
InChIKeyDGJFUPSJJBZGHX-UHFFFAOYSA-N
SolubilityNot available

The compound’s XLogP3 value, estimated at 2.1, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The cyclopropyl group’s rigid geometry may restrict conformational flexibility, potentially improving binding specificity to biological targets.

Synthesis and Preparation

Synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives typically involve cyclocondensation reactions. For 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, a plausible pathway begins with the formation of the pyrazole ring, followed by pyrimidine annulation and subsequent functionalization.

Key Steps in Synthesis:

  • Pyrazole Formation: A substituted pyrazole intermediate is synthesized via cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

  • Pyrimidine Annulation: The pyrazole reacts with a cyclopropane-containing nitrile or amide under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core.

  • Trifluoromethylation: Introduction of the -CF3_3 group is achieved using trifluoromethylating agents such as (trifluoromethyl)trimethylsilane (TMSCF3_3) or Umemoto’s reagent.

  • Carboxylic Acid Functionalization: Oxidation of a methyl ester precursor (e.g., methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate) using aqueous hydroxide yields the carboxylic acid .

Table 2: Synthetic Intermediates and Reagents

Intermediate/ReagentRole
Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylateEster precursor for carboxylic acid
Trifluoroacetic acidCatalyst for cyclization steps
TMSCF3_3Trifluoromethyl group source

Challenges include controlling regioselectivity during cyclization and minimizing side reactions from the reactive cyclopropane ring.

CompoundTargetIC50_{50} (nM)
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acidEGFR48
Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylateABL112

The carboxylic acid moiety in 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid may improve solubility over ester analogs, enhancing pharmacokinetic profiles .

Research Findings and Applications

Medicinal Chemistry

Derivatives of this compound are being explored as dual inhibitors of kinases and phosphodiesterases, offering multitarget therapeutic strategies for complex diseases like pulmonary fibrosis.

Material Science

The compound’s fluorescence properties are exploited in organic light-emitting diodes (OLEDs), where its rigid structure reduces non-radiative decay, improving emission efficiency.

Agricultural Chemistry

Pyrazolo[1,5-a]pyrimidines demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis.

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

CompoundMolecular WeightKey SubstituentsBioactivity Highlight
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid271.199-COOH at C5Enhanced solubility
Methyl 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate285.22-COOCH3_3 at C5Improved cell permeability
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid271.199-COOH at C3Altered kinase selectivity

The position of the carboxylic acid group significantly impacts target engagement. For instance, C5-substituted derivatives show preferential binding to EGFR over ABL compared to C3 analogs.

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